(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Material Science and Biochemistry Applications
The study of nitroxide spin-labeled amino acids, particularly focusing on the structural and functional analogs of (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, reveals their significance in material science and biochemistry. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, has been identified as an excellent β-turn and 310/α-helix inducer in peptides. This compound serves as a relatively rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in studying biomolecular structures and dynamics (Toniolo et al., 1998).
Pharmaceutical Synthesis
The compound's structural features, such as the cyclopropyl and nitro groups, are pivotal in pharmaceutical synthesis, leading to innovative approaches in drug development. For instance, the cycloaddition reaction between nitriles and donor-acceptor cyclopropanes facilitates the synthesis of 5-azaindole derivatives. This method, characterized by its divergent nature and cost-effectiveness, has significant implications for combinatorial applications in the pharmaceutical industry, highlighting the utility of cyclopropyl-nitropiperidinone frameworks in synthesizing complex molecular structures (Moustafa & Pagenkopf, 2010).
Anesthetic Mechanism Exploration
Exploratory studies on the anesthetic mechanisms of gases like xenon and nitrous oxide have identified two-pore-domain K+ channels as a novel target, where compounds structurally related to (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one might interact differently, providing insights into their distinct pharmacological profiles. This research underscores the potential of cyclopropyl-nitropiperidinone analogs in elucidating the molecular basis of anesthesia, diverging from traditional GABAA receptor effects and emphasizing their role in NMDA receptor inhibition (Gruss et al., 2004).
Antibacterial and Antimycobacterial Research
Compounds bearing structural similarities to (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one have been synthesized and evaluated for their antimycobacterial activities. Notably, certain derivatives have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. This research highlights the potential of cyclopropyl-nitropiperidinone derivatives in addressing critical needs in antibacterial therapy, offering new avenues for treating tuberculosis and other bacterial infections (Sriram et al., 2007).
Propiedades
IUPAC Name |
(5R,6S)-6-cyclopropyl-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7-4-3-6(10(12)13)8(9-7)5-1-2-5/h5-6,8H,1-4H2,(H,9,11)/t6-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDYBTKFXXHQKF-SVRRBLITSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.